

The Vigilins: A Comprehensive Technical Guide to Protein-Protein Interactions

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Compound of Interest

Compound Name: *vigilin*

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Introduction

Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly conserved, multifaceted RNA-binding protein (RBP) characterized by its remarkable 14 to 15 K homology (KH) domains.[1][2][3] This unique structure underpins its diverse cellular functions, which span from the regulation of gene expression and genome stability to involvement in cancer progression and cardiovascular disease.[1][4] **Vigilin**'s functional repertoire is largely dictated by its dynamic interactions with a host of other proteins. This technical guide provides an in-depth exploration of the known protein-protein interactions of **vigilin**, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated cellular pathways.

Cellular Localization and Function

Vigilin is not confined to a single cellular compartment; it is found in the nucleus, the cytoplasm, and at the cytoplasmic face of the endoplasmic reticulum.[2][5] This widespread distribution is a testament to its diverse roles. In the nucleus, **vigilin** is implicated in heterochromatin formation, chromosome segregation, and DNA repair.[1][4] In the cytoplasm, it is associated with the regulation of mRNA stability, transport, and translation.[1][4]

Known Protein-Protein Interactions of Vigilin

Vigilin's interactions are central to its function. It engages with a wide array of proteins, including components of the DNA repair machinery, the translation apparatus, and factors involved in gene regulation.

Interactions in DNA Repair and Genome Stability

Vigilin plays a crucial role in maintaining genome stability by interacting with key proteins in the DNA double-strand break repair pathway.

- BRCA1 and RAD51: **Vigilin** directly interacts with the DNA repair proteins BRCA1 (BRCA1 gene 1) and RAD51 (DNA repair protein RAD51 homolog 1).[4] The loss of **vigilin** has been shown to impair the recruitment of both BRCA1 and RAD51 to the sites of DNA damage, leading to defective DNA repair.[4]
- 53BP1: **Vigilin** depletion leads to persistent levels of γ-H2AX and 53BP1 (p53-binding protein 1) foci, which are markers of DNA damage, further indicating a role in efficient DNA repair.[4]
- DNA-PK: There is an RNA-dependent association of DNA-dependent protein kinase (DNA-PK) with a complex involving **vigilin**, which leads to the phosphorylation of histone H2A-X, a critical event in the DNA damage response.[4]

Interactions in Translation and RNA Metabolism

A significant portion of **vigilin**'s function is tied to its role in post-transcriptional gene regulation, where it interacts with the translation machinery and other RNA-binding proteins.

- Ribosomes and Ribosome-Associated Proteins: **Vigilin** co-localizes with 80S ribosomes and binds to the ribosomal complex, primarily through its C-terminal domain.[5] Affinity purification experiments have identified associations with translation elongation factors.[2] The yeast homolog of **vigilin**, Scp160p, binds to the small ribosomal subunit via the RACK1 homolog Asc1, an interaction that has been confirmed between human **vigilin** and RACK1. [2]
- HuR: **Vigilin** competes with the RNA-binding protein HuR for binding to the 3' untranslated region (UTR) of c-fms mRNA.[4] This competition influences the stability and translation of the c-fms transcript, which is implicated in breast cancer invasion.[4]

- RRBP1: In the context of viral infection, **vigilin** co-precipitates with the ribosome-binding protein RRBP1 at the endoplasmic reticulum.[\[2\]](#) This interaction is dependent on the presence of viral RNA.[\[2\]](#)

Interactions in Gene Regulation

Vigilin also participates in the regulation of gene expression through interactions with transcription factors and other regulatory proteins.

- CTCF: **Vigilin** has been shown to interact with the CCCTC-binding factor (CTCF) and is involved in the regulation of the imprinted genes Igf2 (insulin-like growth factor 2) and H19.[\[4\]](#)

Quantitative Data on Vigilin Interactions

While a multitude of **vigilin**'s interacting partners have been identified, quantitative data such as binding affinities remain largely uncharacterized in the public domain. High-throughput screening methods have been employed to identify interactors, but specific dissociation constants (Kd) are not widely reported. The BioGRID database lists numerous interactors for **vigilin** (also cataloged under its gene name, HDLBP), however, these are largely qualitative identifications from high-throughput studies.[\[6\]](#)

Table 1: Summary of High-Throughput Interaction Data for Human **Vigilin** (HDLBP)

Interactor	Method of Detection	Confidence Score
CKAP2L	Affinity Chromatography	Low [7]
Numerous others	Various high-throughput methods	Varies

Note: This table represents a summary of available data types. For a comprehensive and up-to-date list of interactors, refer to dedicated interaction databases such as BioGRID and IntAct.

Experimental Protocols

The identification and characterization of **vigilin**'s protein-protein interactions have been achieved through a variety of established molecular biology techniques.

Co-Immunoprecipitation (Co-IP)

This is a widely used antibody-based technique to enrich a specific protein and its binding partners from a cell lysate.

Protocol Outline:

- Cell Lysis: Cells expressing the protein of interest (e.g., FLAG-tagged **vigilin**) are lysed in a non-denaturing buffer to maintain protein complexes.
- Immunoprecipitation: The lysate is incubated with an antibody specific to the bait protein (e.g., anti-FLAG antibody).
- Complex Capture: Protein A/G-conjugated beads are added to capture the antibody-protein complex.
- Washing: The beads are washed several times to remove non-specific binders.
- Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.
- Analysis: The eluted proteins are separated by SDS-PAGE and identified by Western blotting using antibodies against the suspected interacting partners or by mass spectrometry for a broader, unbiased identification.

Proximity-Dependent Biotin Identification (BiOID)

BiOID is a powerful technique for identifying proteins in close proximity to a protein of interest within a living cell.

Protocol Outline:

- Fusion Protein Expression: The protein of interest (**vigilin**) is fused to a promiscuous biotin ligase (BirA*).
- Biotin Supplementation: The cells are incubated with biotin.

- Biotinylation of Proximal Proteins: The BirA* enzyme biotinylates proteins that are in close proximity to the **vigilin**-BirA* fusion protein.
- Cell Lysis and Streptavidin Affinity Purification: Cells are lysed under denaturing conditions, and the biotinylated proteins are captured using streptavidin-coated beads.
- Elution and Analysis: The captured proteins are eluted and identified by mass spectrometry.

Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

PAR-CLIP is a technique used to identify the binding sites of RNA-binding proteins on their target RNAs and can also provide insights into protein-RNA-protein complexes.

Protocol Outline:

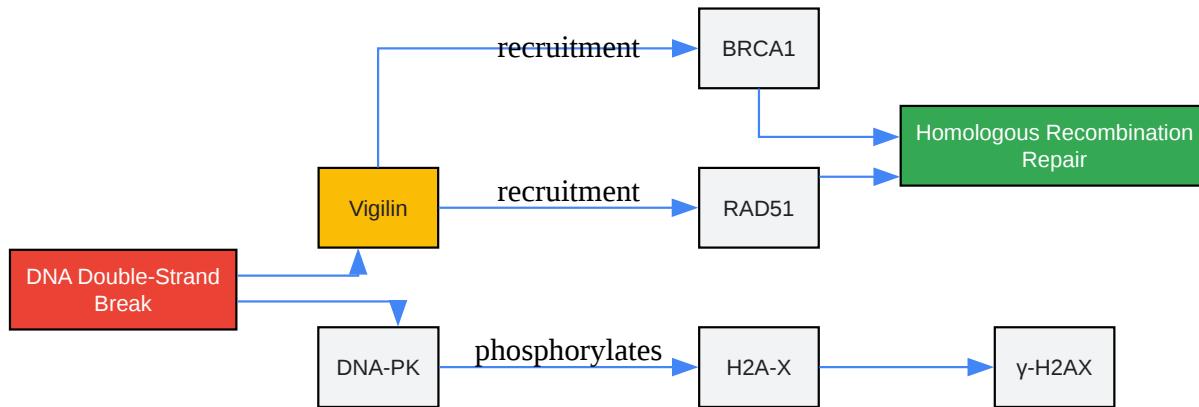
- Labeling: Cells are incubated with a photoactivatable ribonucleoside analog (e.g., 4-thiouridine), which is incorporated into newly transcribed RNA.
- UV Crosslinking: Cells are exposed to UV light at a specific wavelength (e.g., 365 nm) to induce crosslinking between the RNA and interacting proteins.
- Immunoprecipitation: The protein of interest (**vigilin**) along with its crosslinked RNA is immunoprecipitated.
- RNase Digestion: The protein-RNA complexes are treated with RNase to trim the RNA.
- Protein Digestion and RNA Sequencing: The protein is digested, and the remaining RNA fragments are sequenced to identify the binding sites. Co-purifying proteins can also be identified by mass spectrometry.

Signaling Pathways and Logical Relationships

The diverse interactions of **vigilin** place it at the crossroads of several critical cellular pathways.

DNA Damage Response Pathway

Vigilin's interactions with BRCA1, RAD51, and its role in the DNA-PK-mediated phosphorylation of H2A-X highlight its integration into the DNA damage response network.

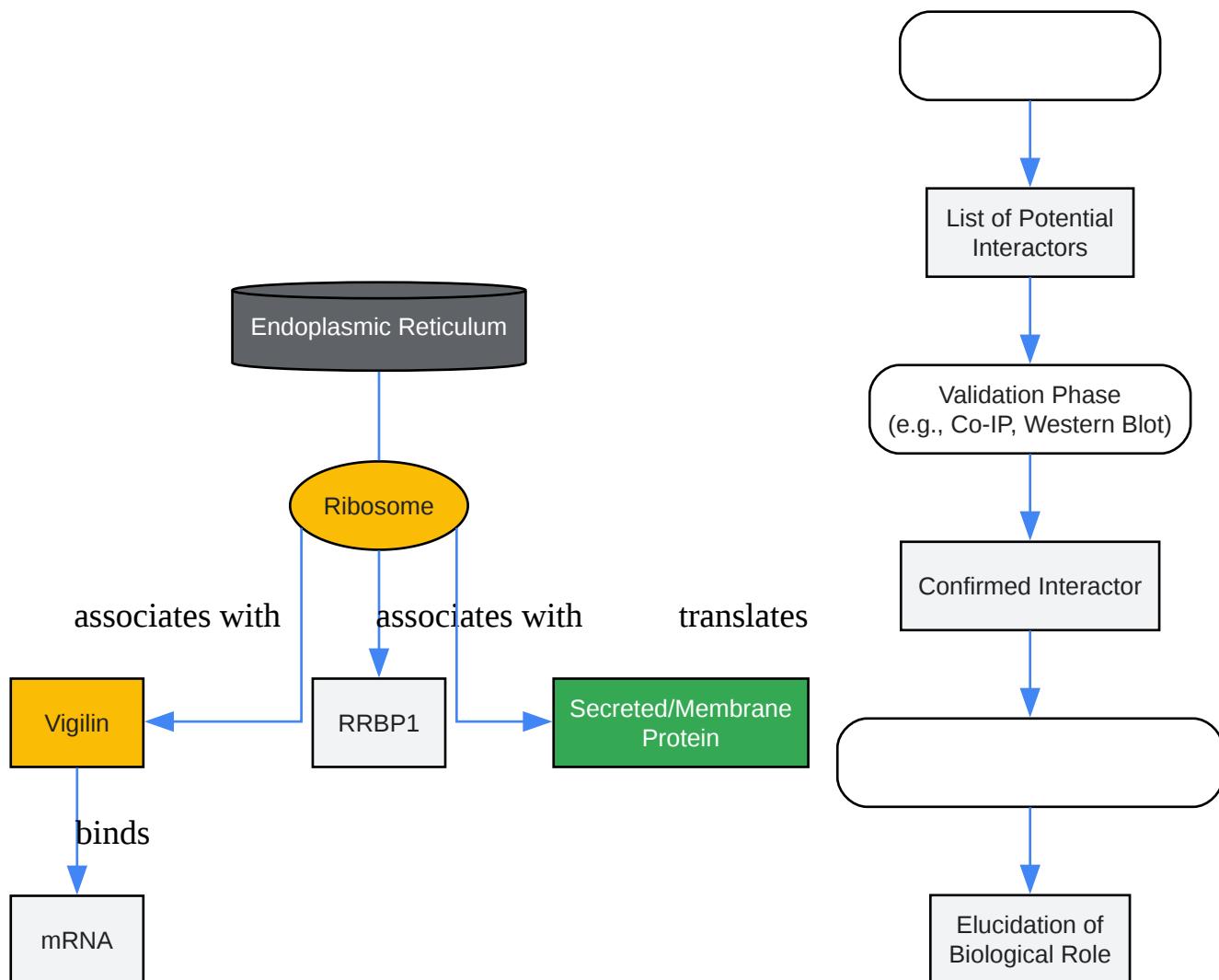


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Vigilin's role in the DNA damage response.

Regulation of Translation at the ER

Vigilin's association with ribosomes and RRB1 at the endoplasmic reticulum suggests a role in the translation of secreted and membrane proteins.

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